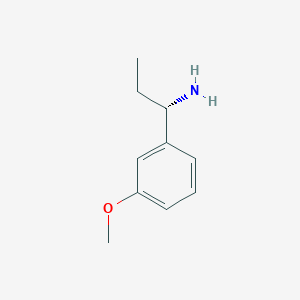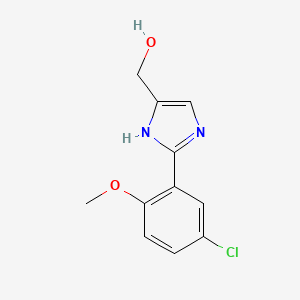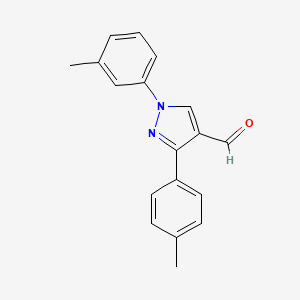
deoxyandrographolide, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyandrographolide is a diterpenoid lactone compound derived from the plant Andrographis paniculata. It is known for its various biological activities, including anti-inflammatory, antioxidant, and antiviral properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the reduction of andrographolide using specific reagents and conditions to remove the hydroxyl group, resulting in the formation of deoxyandrographolide .
Industrial Production Methods: Industrial production of deoxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modification to obtain deoxyandrographolide. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of deoxyandrographolide include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the chemical reactions of deoxyandrographolide depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Deoxyandrographolide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential as a precursor for synthesizing other bioactive compounds. In biology, it is investigated for its effects on cellular processes and signaling pathways. In medicine, deoxyandrographolide is explored for its therapeutic potential in treating various diseases, such as inflammation, cancer, and viral infections . In industry, it is used in the development of pharmaceuticals and nutraceuticals .
Wirkmechanismus
The mechanism of action of deoxyandrographolide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of histone deacetylase 1 (HDAC1), leading to the modulation of gene expression and cellular processes . Additionally, deoxyandrographolide affects various signaling pathways, including the mechanistic target of rapamycin kinase (mTOR) pathway, which plays a role in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Deoxyandrographolide is structurally similar to other diterpenoid lactones, such as andrographolide and dehydroandrographolide. it exhibits unique biological activities and mechanisms of action that distinguish it from these compounds . For example, while andrographolide is known for its broad-spectrum antiviral properties, deoxyandrographolide specifically targets HDAC1 and modulates gene expression .
List of Similar Compounds:- Andrographolide
- Dehydroandrographolide
- Neoandrographolide
- 14-deoxy-11,12-didehydroandrographolide
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1 |
InChI-Schlüssel |
MTQFHFGPGWKKBO-IQOPACSTSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O |
Kanonische SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B12048585.png)
![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048624.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)

![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)


![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
